

Application Notes and Protocols: SB 202190 for In Vitro p38 MAPK Inhibition

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Compound of Interest

Compound Name: SB-235699

Cat. No.: B1680815

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These application notes provide a comprehensive guide for the in vitro use of SB 202190, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document outlines the optimal working concentrations, detailed experimental protocols, and key signaling pathways affected by this compound.

Introduction

SB 202190 is a cell-permeable pyridinyl imidazole compound that functions as a highly selective inhibitor of p38 MAPK isoforms, particularly p38 α and p38 β .^{[1][2][3][4]} It exerts its inhibitory effect by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.^{[2][4][5]} This inhibitor is a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling cascade in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.^{[1][6]}

Quantitative Data Summary

The optimal working concentration of SB 202190 can vary depending on the cell type and specific experimental conditions. The following tables summarize key quantitative data to guide in the selection of appropriate concentrations for in vitro studies.

Table 1: Inhibitory Potency of SB 202190

Parameter	Target	Value	Assay Type
IC ₅₀	p38 α (SAPK2a/MAPK14)	50 nM	Cell-free kinase assay
IC ₅₀	p38 β (SAPK2b/MAPK11)	100 nM	Cell-free kinase assay
K ^d	Recombinant human p38	38 nM	Kinase binding assay

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. K^d (Dissociation constant) reflects the binding affinity of the inhibitor to its target.[2][7][8]

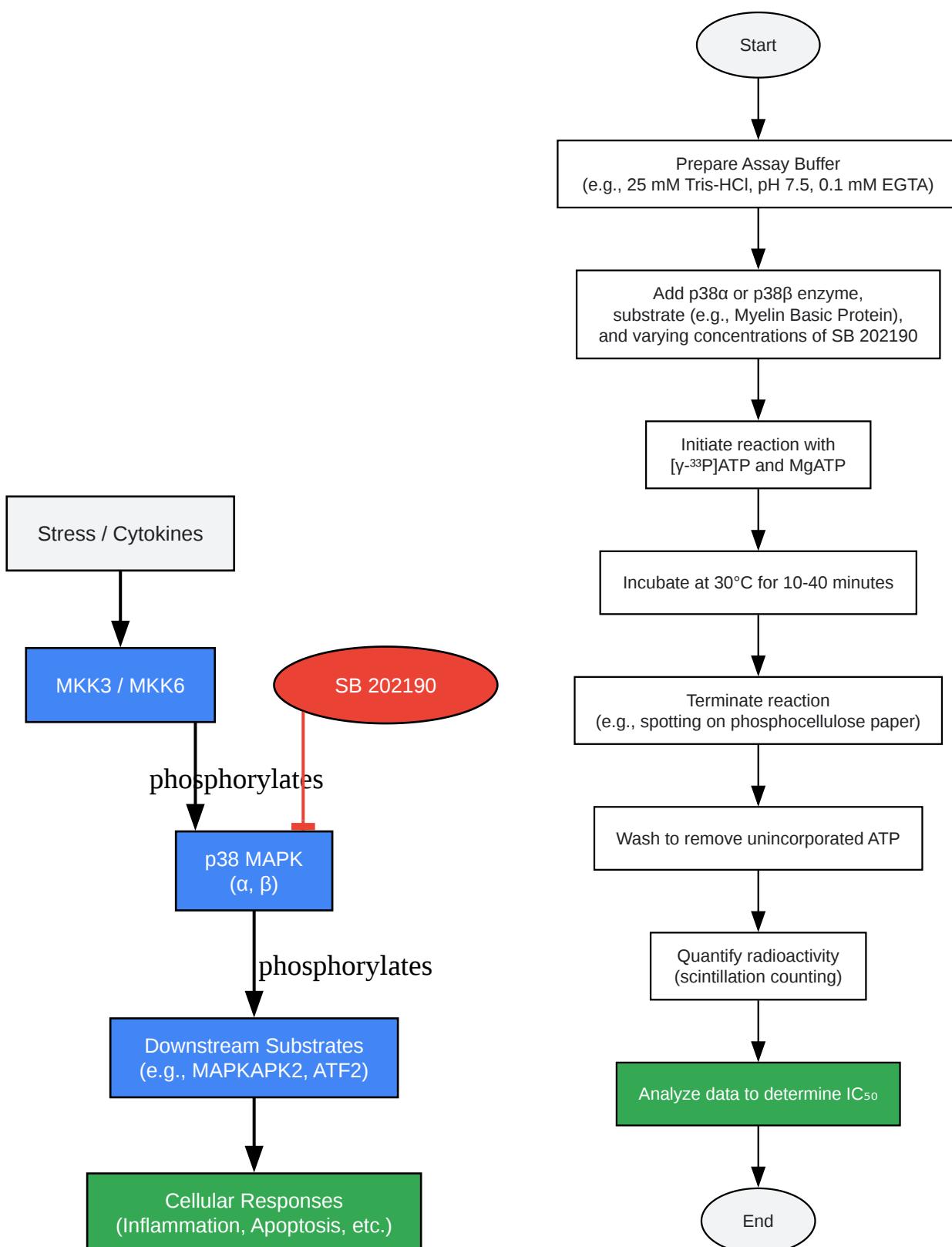
Table 2: Effective Concentrations in Cell-Based Assays

Cell Line	Assay Type	Concentration Range	Incubation Time	Observed Effect
HCT-116	Functional Assay	25 μ M	30 min	Attenuated mRNA and protein expression of hBD-2
MDA-MB-231	Functional Assay	2 μ M	24 h	Lessened CCL2 induction by TNF α
rBMSCs	Functional Assay	10 μ M	-	-
Human Tenon fibroblasts	MTT Assay	5-50 μ M	-	IC ₅₀ of 17.2 μ M (cytotoxicity)
HUVEC	Western Blot	0.1-10 μ M	6-48 h	Concentration-dependent increase in LC3A/B-II conversion
MDA-MB-231	Cell Proliferation	1-5 μ M	Up to 96 h	No significant effect on proliferation
MDA-MB-231	Cell Proliferation	50 μ M	Up to 96 h	Significant prevention of cell proliferation
General Use	Pre-treatment	5-20 μ M	1-2 hours	Inhibition of stimulator-induced p38 phosphorylation

Note: The effective concentration can be highly cell-type and context-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[\[1\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#)

Signaling Pathway

SB 202190 primarily targets the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to a wide range of extracellular stimuli, including stress, cytokines, and growth factors.

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